D-Phe-Val-p-nitroanilide

Descripción general

Descripción

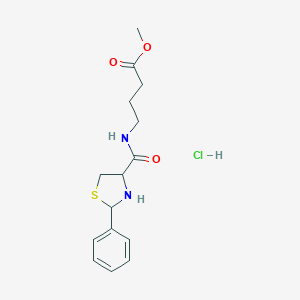

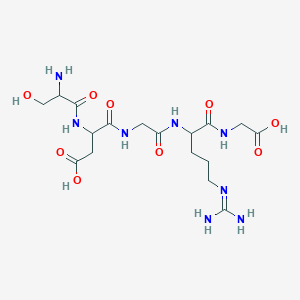

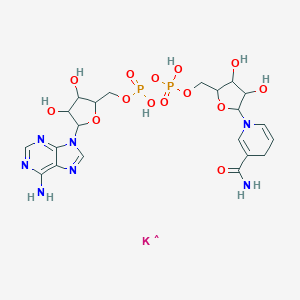

D-Phe-Val-p-nitroanilide is a protease substrate . It has the empirical formula C20H24N4O4 and a molecular weight of 384.43 .

Molecular Structure Analysis

The molecular structure of D-Phe-Val-p-nitroanilide can be represented by the SMILES stringCC(C)C(NC(=O)C(N)Cc1ccccc1)C(=O)Nc2ccc(cc2)N(=O)=O . Chemical Reactions Analysis

D-Phe-Val-p-nitroanilide can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide, but it also has a much higher Vmax/Km than most other substrates of this type, which makes it a much better substrate .Physical And Chemical Properties Analysis

D-Phe-Val-p-nitroanilide is a solid substance that should be stored at -20°C .Aplicaciones Científicas De Investigación

Enzyme Kinetics Studies : It's used for studying the steady-state kinetics of plasmin- and trypsin-catalyzed hydrolysis of tripeptide-p-nitroanilides (Christensen & Ipsen, 1979). This research is significant in understanding the behavior of these enzymes under different conditions.

Synthesis of Tetrapeptide p-Nitroanilides : The compound is utilized in synthesizing tetrapeptide p-nitroanilides, achieving yields of 70-90% (Abdel Malak et al., 2009). This application is crucial in peptide chemistry and drug development.

Assay of Tissue Plasminogen Activator and Plasmin : It is widely employed in assays for tissue plasminogen activator and plasmin, as well as in inhibitor assays for these enzymes (Sharma & Castellino, 1990). These assays are vital for the study of blood clotting and fibrinolysis.

Biological Fluids Enzyme Determination : The compound is useful for determining trypsin, thrombin, and thrombin-like enzymes in biological fluids (Svendsen et al., 1972), aiding in the diagnosis and study of various blood disorders.

Study of Chymotrypsin-like Enzymes : It assists in elucidating the physiological roles of chymotrypsin-like enzymes (Powers et al., 1985), important for understanding digestive processes and immune response.

Chromogenic Substrate for Proteolytic Enzymes : The compound is widely used as a chromogenic substrate for determining the activity of proteolytic enzymes (Hojo et al., 2000), essential in enzymology and pharmaceutical research.

Inhibition of Factor Xa : It inhibits factor Xa amidolytic and proteolytic activity, indicating that a minimal peptide structure is necessary for inhibition (Orthner et al., 1981). This is significant in the study of blood coagulation.

Supramolecular Hydrogels : It is used as a building block for supramolecular hydrogels (Kurbasic et al., 2019), which have potential applications in drug delivery and tissue engineering.

Binding to Enzyme Fibrinogen : Peptides containing D-Phe-Val-p-nitroanilide, rapidly cleaved by thrombin in water, may be advantageous for binding to the enzyme fibrinogen (Rae & Scheraga, 2009), important in blood clotting research.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZQZIWTDHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400731 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Phe-Val-p-nitroanilide | |

CAS RN |

108321-89-7 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)